

Introduction: The Azetidine Moiety as a Privileged Scaffold

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Compound of Interest

Compound Name: 3-(Azetidin-1-yl)propan-1-amine

CAS No.: 54262-75-8

Cat. No.: B1283606

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3-(Azetidin-1-yl)propan-1-amine is a bifunctional organic building block featuring a strained four-membered azetidine ring linked to a flexible aminopropyl chain. The azetidine ring, a saturated nitrogen-containing heterocycle, has emerged as a "privileged" structure in modern medicinal chemistry. Its growing popularity stems from the unique combination of properties it imparts to a molecule.^{[1][2]} The inherent ring strain (approx. 25.4 kcal/mol) and the sp³-rich, three-dimensional character of the azetidine scaffold can significantly enhance key pharmacokinetic properties of drug candidates.^{[1][3]}

Compared to more common acyclic amines or larger ring systems, azetidines can improve metabolic stability, aqueous solubility, and receptor binding affinity by introducing conformational rigidity.^{[1][2]} The propylamine tail of **3-(Azetidin-1-yl)propan-1-amine** provides a crucial reactive handle—a primary amine—that allows for straightforward chemical modification, making it a versatile intermediate for library synthesis and lead optimization in drug discovery programs.^[4] This guide provides a comprehensive overview of its commercial availability, synthesis, characterization, and applications for professionals in the field.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis and process development.

Property	Value	Source
CAS Number	54262-75-8	[5]
Molecular Formula	C ₆ H ₁₄ N ₂	[6]
Molecular Weight	114.19 g/mol	[6]
Physical Form	Liquid	[5]
InChI Key	YFZGXSSOURPKGL- UHFFFAOYSA-N	[5][6]
SMILES	C1CN(C1)CCCN	[6]
Predicted XlogP	-0.2	[6]

Commercial Availability and Sourcing

Reliable access to high-purity starting materials is a cornerstone of reproducible research and development. **3-(Azetidin-1-yl)propan-1-amine** is commercially available from several specialized chemical suppliers that cater to the research and pharmaceutical industries. When sourcing this compound, it is imperative to request and review the Certificate of Analysis (CoA) to verify purity and identity.

Supplier	Typical Purity	Common Quantities	Product Number Example
Sigma-Aldrich	≥95%	1g, 5g, 25g	ENA388700034 (Enamine)
Enamine	>95%	1g, 5g, 10g, Custom	EN300-123463

Note: Availability and product numbers are subject to change. Researchers should consult the suppliers' websites for the most current information.

Synthesis and Manufacturing Overview

The synthesis of 3-substituted azetidines is a well-documented area of organic chemistry.^{[7][8]} For **3-(Azetidin-1-yl)propan-1-amine**, a common and efficient synthetic strategy involves the nucleophilic addition of azetidine to acrylonitrile, followed by the reduction of the resulting nitrile. This two-step process is favored for its use of readily available starting materials and generally high yields.

Representative Synthetic Protocol

Step 1: Cyanoethylation of Azetidine This step involves a Michael addition reaction where the secondary amine of azetidine attacks the electron-deficient double bond of acrylonitrile.

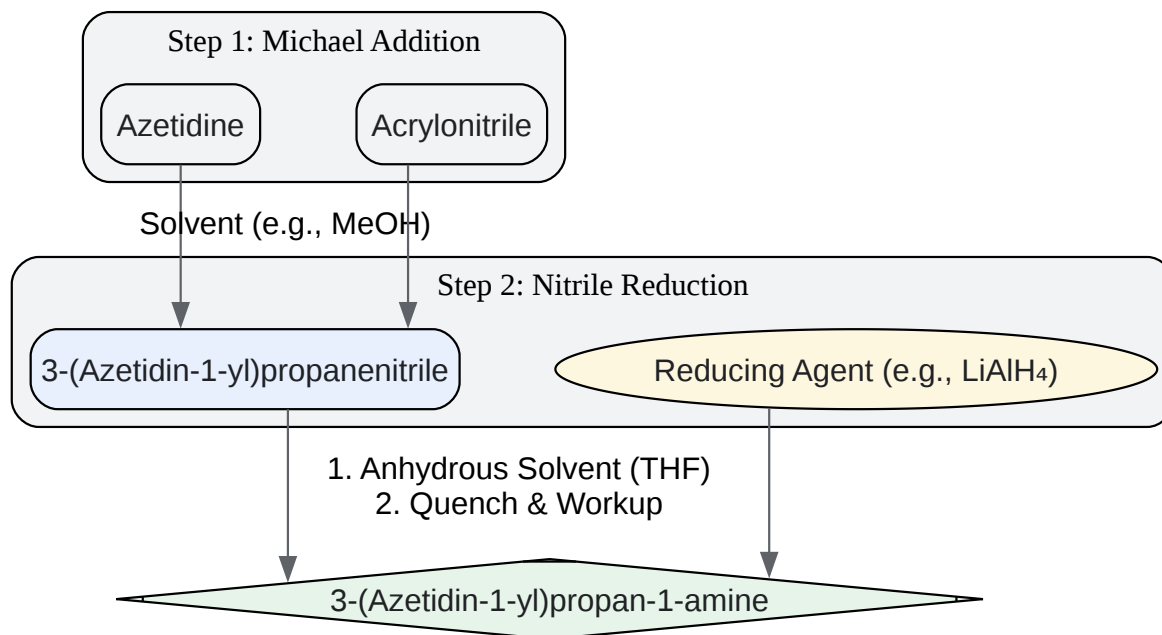
- In a well-ventilated fume hood, cool a solution of azetidine (1.0 eq) in a suitable solvent such as methanol or ethanol to 0°C in an ice bath.
- Slowly add acrylonitrile (1.1 eq) dropwise to the cooled solution while stirring. The reaction is exothermic and maintaining a low temperature is crucial to prevent polymerization of the acrylonitrile.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, remove the solvent under reduced pressure to yield the crude intermediate, 3-(azetidin-1-yl)propanenitrile. This intermediate can often be used in the next step without further purification.

Step 2: Reduction of the Nitrile to the Primary Amine The nitrile group is reduced to a primary amine using a strong reducing agent.

- Carefully dissolve the crude 3-(azetidin-1-yl)propanenitrile from the previous step in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

- In a separate flask, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH_4 , approx. 2-3 eq), in the same anhydrous solvent.
- Cool the reducing agent suspension to 0°C and slowly add the solution of the nitrile dropwise. This step is highly exothermic and generates hydrogen gas, requiring extreme caution and proper quenching procedures.
- After the addition, allow the reaction to stir at room temperature or with gentle heating (reflux) until the reaction is complete, as monitored by TLC or LC-MS.
- Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts.
- Filter the resulting slurry and wash the solid cake with the solvent.
- Combine the organic filtrates and dry over an anhydrous salt (e.g., Na_2SO_4).
- Concentrate the solution under reduced pressure and purify the resulting crude oil by vacuum distillation to obtain pure **3-(Azetidin-1-yl)propan-1-amine**.

Synthetic Workflow Diagram



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Caption: Synthetic pathway for **3-(Azetidin-1-yl)propan-1-amine**.

Analytical Characterization and Quality Control

Verifying the identity, purity, and integrity of the compound is a non-negotiable step in any scientific endeavor. Standard analytical methods are employed for quality control.

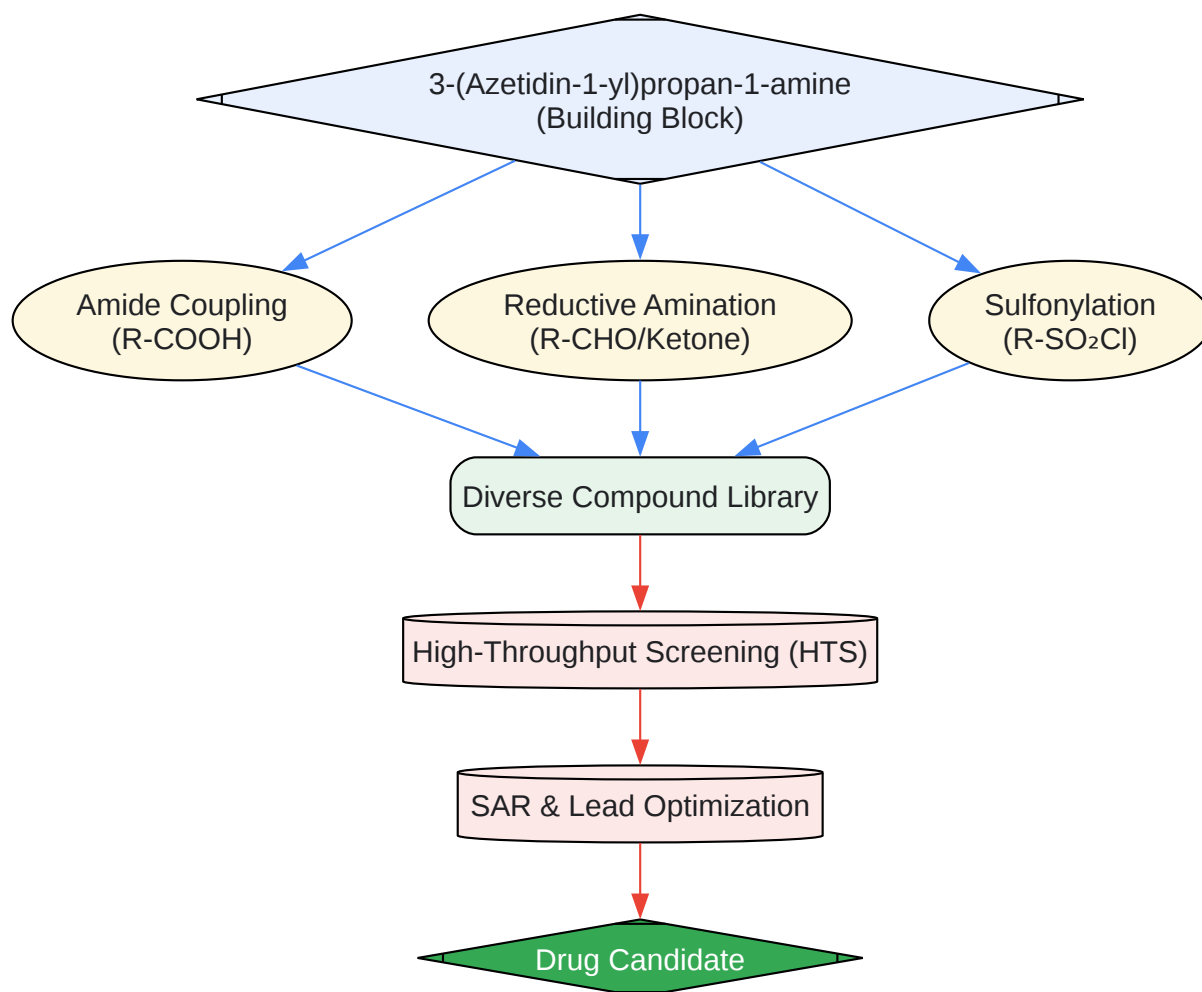
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum would be expected to show characteristic peaks for the azetidine ring protons and the distinct multiplets of the propyl chain.
- Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight. For **3-(Azetidin-1-yl)propan-1-amine**, the expected [M+H]⁺ ion would be at m/z 115.12.[6]
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity, typically reported as a percentage area of the main peak.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **3-(Azetidin-1-yl)propan-1-amine** lies in its application as a versatile building block. The azetidine ring acts as a bioisostere for other common groups and provides a rigid scaffold, while the primary amine is a key point for diversification.^{[1][4]}

- **Scaffold Rigidity and Vectorial Exit:** The azetidine ring restricts the conformational freedom of the attached propyl chain, which can be advantageous for optimizing ligand-receptor interactions. It provides a well-defined exit vector for further chemical exploration.
- **Improved Physicochemical Properties:** Incorporation of the azetidine motif has been shown to enhance solubility and reduce lipophilicity compared to more greasy cyclic amines (e.g., pyrrolidine, piperidine), which is a critical aspect of modern drug design.^[1]
- **Key Intermediate for Library Synthesis:** The primary amine is readily functionalized via standard reactions such as reductive amination, amide coupling, sulfonylation, and urea formation. This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR). Several FDA-approved drugs, including the kinase inhibitor baricitinib and the calcium channel blocker azelnidipine, feature an azetidine ring, underscoring the scaffold's therapeutic relevance.^[1]

Role in a Drug Discovery Workflow



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Caption: Use of the amine as a handle for library synthesis.

Safety, Handling, and Storage

As a reactive chemical, proper handling of **3-(Azetidin-1-yl)propan-1-amine** is essential. The information below is a summary and should be supplemented by a thorough review of the supplier's Safety Data Sheet (SDS).^[5]

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9] Handling should be performed in a well-ventilated area or a chemical fume hood.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
- Hazards: The compound is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[5]

GHS Hazard Information

Code	Hazard Statement	Precautionary Codes (Examples)
H226	Flammable liquid and vapour.	P210, P233, P240
H314	Causes severe skin burns and eye damage.	P260, P280, P303+P361+P353, P305+P351+P338

Conclusion

3-(Azetidin-1-yl)propan-1-amine is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its unique structure, combining a rigid, property-enhancing azetidine ring with a versatile primary amine handle, makes it an attractive starting point for the synthesis of novel chemical entities. A thorough understanding of its synthesis, handling requirements, and chemical reactivity enables researchers and drug development professionals to effectively leverage its potential in the pursuit of new therapeutics.

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